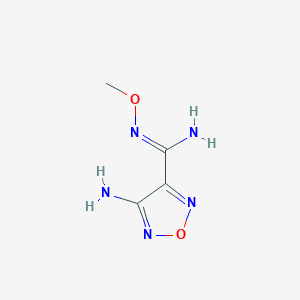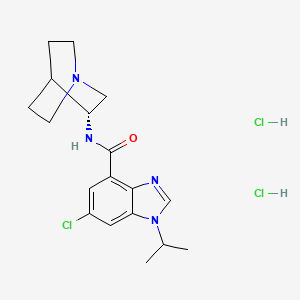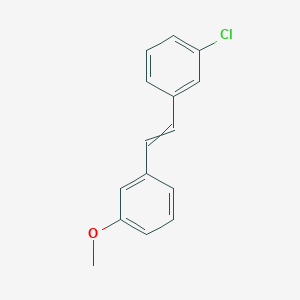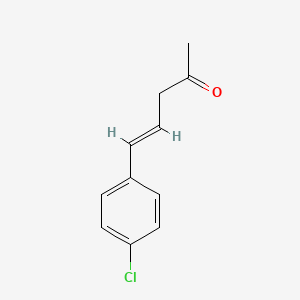
Solvent blue 38
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solvent Blue 38, also known as Fast Blue MBSN, is a dye with various applications, including its use as a myelin-sheath stain . It is commonly utilized in microscopy to detect demyelination in the central nervous system .
Molecular Structure Analysis
The molecular formula of this compound is C32H12CuN8Na2O6S2 . It has a molar mass of 778.14 g/mol .Physical And Chemical Properties Analysis
This compound is a blue powder . It has a density of 0.80 g/cm³ . It is soluble in methanol (1mg/ml) . The melting point is 210.3 °C .Scientific Research Applications
Solvatochromism and Excited State Dipole Moment of Azure A and Methylene Blue : This study explores the effects of solvents on the photophysical properties of certain dyes, including Solvent Blue 38, at room temperature. It highlights the importance of solvent choice in dye applications (Gilani, Salmanpour, & Ghorbanpour, 2013).
Luxol Fast Blue ARN A New Solvent Azo Dye with Improved Staining Qualities for Myelin and Phospholipids
: This paper discusses Luxol Fast Blue ARN, which falls under the this compound category. It emphasizes the dye's enhanced qualities for staining specific biological materials, indicating its utility in histological techniques (Salthouse, 1962).
Development of an HPLC–UV/Vis Method for the Determination of Dyes in a Gasoline Sample : This research developed a method for identifying dyes, including this compound, in gasoline, using high-performance liquid chromatography. This application is crucial in the chemical analysis of fuel products (Trindade, Zanoni, & Matysik, 2010).
Solvent-Dependent Linear and Nonlinear Optical Characteristics of Acid Blue 3 Dye : This paper investigates how different solvents impact the optical characteristics of dyes similar to this compound, suggesting its potential in nonlinear optics applications (Jeyaram & Geethakrishnan, 2020).
Mechanism of Action
Target of Action
Solvent Blue 38, also known as Luxol® Fast Blue MBSN , is primarily targeted towards the lipoproteins found in the myelin sheath . The myelin sheath is a protective layer that surrounds the nerve fibers in the central nervous system and plays a crucial role in the rapid transmission of nerve impulses.
Mode of Action
The compound exhibits a strong affinity towards bases in the lipoproteins of the myelin sheath . This affinity is what allows this compound to bind to these bases, resulting in the staining of the myelin sheath blue .
Pharmacokinetics
It is known that the compound is soluble in methanol .
Result of Action
The primary result of this compound’s action is the staining of the myelin sheath blue . This allows for the visualization of the myelin sheath under a microscope, which can be particularly useful in the study of diseases that cause demyelination, such as multiple sclerosis.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stored at room temperature , suggesting that extreme temperatures could potentially affect its stability. Furthermore, the compound’s solubility in methanol indicates that the presence of certain solvents can impact its action.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Solvent Blue 38 exhibits a strong affinity towards bases in the lipoproteins of myelin sheath, causing it to be stained blue . This interaction is crucial in staining myelin, neurons, and glial fibers
Cellular Effects
The cellular effects of this compound are primarily observed in its staining capabilities. It has been used to stain tissue sections to assess remyelination
Molecular Mechanism
The molecular mechanism of this compound is largely based on its strong affinity towards bases in the lipoproteins of the myelin sheath . This affinity results in the staining of the myelin sheath blue, aiding in the visualization of myelin, neurons, and glial fibers
properties
IUPAC Name |
copper;disodium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,17-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8O6S2.Cu.2Na/c41-47(42,43)21-13-5-11-19-23(21)31-37-27-17-9-3-1-7-15(17)25(34-27)33-26-16-8-2-4-10-18(16)28(35-26)38-32-24-20(30(40-32)36-29(19)39-31)12-6-14-22(24)48(44,45)46;;;/h1-14H,(H2-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46);;;/q-2;+2;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBXPLYSDKSFEQ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C(=C([N-]5)N=C7C8=C(C(=CC=C8)S(=O)(=O)[O-])C(=N7)N=C2[N-]3)C=CC=C6S(=O)(=O)[O-])C9=CC=CC=C94.[Na+].[Na+].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H14CuN8Na2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1328-51-4 |
Source


|
| Record name | Disulfo copper phthalocyanine amine salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the primary use of Solvent Blue 38 in biological research?
A1: this compound, often marketed as Luxol fast blue MBS, is primarily used as a histological stain for visualizing myelin in nerve tissue [, ]. Its staining properties are similar to hematoxylin and Luxol fast blue MBS can be used as a substitute, particularly during shortages of the former compounds [].
Q2: How does this compound interact with myelin to facilitate staining?
A2: While this compound can bind to phospholipids in frozen sections, its retention in myelin in paraffin sections is likely due to ionic interactions []. The dye's anions are attracted to the basic proteins found abundantly in myelin [].
Q3: Why is lithium carbonate used in the differentiation step of this compound staining?
A3: Lithium carbonate, due to its low solubility, provides a mildly alkaline environment []. This alkalinity helps differentiate stained sections by extracting excess dye molecules, starting with hydrophilic regions and lastly from hydrophobic areas like myelin [].
Q4: Besides myelin staining, what other applications does this compound have?
A4: this compound is a versatile compound with applications beyond histology. It is commonly used as a colorant in ballpoint pen ink formulations [] and as a model drug in drug delivery research [].
Q5: Can you explain the role of this compound in a drug delivery study?
A5: In a study focusing on a cyclically actuated electrolytic drug delivery device, this compound served as a model drug to assess the device's release performance []. Its release profile helped demonstrate the device's capability for controlled and pulsatile drug delivery [].
Q6: Are there any known genes that might influence the effectiveness of this compound in staining applications?
A6: While not directly related to this compound's staining mechanism, research on Alcanivorax bacteria identified genes potentially involved in lipid export []. Mutations in genes encoding for proteins involved in transport processes, like AlgE and AlgL, resulted in the inability of the bacteria to export neutral lipids []. These findings highlight the importance of cellular transport mechanisms, which could indirectly influence the accessibility of staining targets for dyes like this compound.
Q7: What is the chemical nature of this compound?
A7: this compound, a solvent dye, is composed of hydrophobic diarylguanidinium cations paired with hydrophilic colored anions []. This structure contributes to its solubility in alcohols but not in water or hydrocarbons []. While its exact chemical identity is not fully disclosed, it is believed to be the ditolylguanidinium salt of a copper phthalocyanine disulfonic acid [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)
![(3aS,6aR)-3-Isopropyl-3a,6a-dihydrofuro[3,2-d][1,2]oxazol-4(5H)-one](/img/structure/B1143290.png)





